molecular formula C26H48O2 B12734632 Isooctyl linoleate CAS No. 67874-38-8

Isooctyl linoleate

Cat. No.: B12734632
CAS No.: 67874-38-8
M. Wt: 392.7 g/mol
InChI Key: SHJGZTHMRQYWME-MURFETPASA-N
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Description

Isooctyl linoleate is an ester derived from isooctyl alcohol and linoleic acid. It is commonly used in cosmetics and personal care products due to its excellent emollient properties, which help to soften and smooth the skin. This compound is also known for its stability and ability to enhance the texture and spreadability of formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isooctyl linoleate is typically synthesized through an esterification reaction between isooctyl alcohol and linoleic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The reaction can be represented as follows:

Isooctyl alcohol+Linoleic acidAcid catalystIsooctyl linoleate+Water\text{Isooctyl alcohol} + \text{Linoleic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Isooctyl alcohol+Linoleic acidAcid catalyst​Isooctyl linoleate+Water

Industrial Production Methods

In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to ensure high yields. The use of a solvent-free method, such as the one involving 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst, has been developed to produce phytosterol linoleic acid esters at mild temperatures (60°C) with high conversion rates .

Chemical Reactions Analysis

Types of Reactions

Isooctyl linoleate can undergo various chemical reactions, including:

    Oxidation: Exposure to air and light can lead to the oxidation of the linoleic acid moiety, forming hydroperoxides and other oxidative degradation products.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into isooctyl alcohol and linoleic acid.

    Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions

    Oxidation: Oxygen, light, and heat.

    Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).

    Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts (e.g., sulfuric acid, sodium methoxide).

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Isooctyl alcohol and linoleic acid.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Isooctyl linoleate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of isooctyl linoleate in cosmetic formulations involves its ability to form a protective barrier on the skin, reducing transepidermal water loss and improving skin hydration. The linoleic acid component can also be metabolized by the skin to produce bioactive lipids that contribute to skin health and barrier function .

Comparison with Similar Compounds

Isooctyl linoleate can be compared with other esters of linoleic acid, such as:

  • Ethyl linoleate
  • Butyl linoleate
  • Hexyl linoleate

Uniqueness

This compound is unique due to its branched isooctyl alcohol component, which provides better stability and a lighter, non-greasy feel compared to other linear alcohol esters. This makes it particularly suitable for use in lightweight cosmetic formulations .

Conclusion

This compound is a versatile compound with significant applications in cosmetics and personal care products. Its unique properties, including stability and emollient effects, make it a valuable ingredient in various formulations. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific research and industrial applications.

Properties

CAS No.

67874-38-8

Molecular Formula

C26H48O2

Molecular Weight

392.7 g/mol

IUPAC Name

6-methylheptyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C26H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26(27)28-24-21-18-19-22-25(2)3/h8-9,11-12,25H,4-7,10,13-24H2,1-3H3/b9-8-,12-11-

InChI Key

SHJGZTHMRQYWME-MURFETPASA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCCCC(C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCCCCCC(C)C

Origin of Product

United States

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